molecular formula C5H6N6 B576183 3H-Purine-3,6-diamine CAS No. 175600-96-1

3H-Purine-3,6-diamine

Cat. No.: B576183
CAS No.: 175600-96-1
M. Wt: 150.145
InChI Key: ZTCMVFRVSAXYSD-UHFFFAOYSA-N
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Description

3H-Purine-3,6-diamine, also known as 2,6-diaminopurine, is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to adenine, one of the four nucleobases in the nucleic acid of DNA. The presence of amino groups at positions 3 and 6 of the purine ring makes it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Purine-3,6-diamine typically involves the reaction of guanine with ammonia or amines under high pressure and temperature. Another method includes the reduction of 2,6-dinitropurine using catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of palladium on carbon as a catalyst and hydrogen gas under controlled conditions to achieve high yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form dihydropurine derivatives.

    Substitution: Amino groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Oxidized purine derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives depending on the substituent used.

Scientific Research Applications

3H-Purine-3,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its role in nucleotide analogs and potential as an antiviral agent.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in DNA synthesis.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of 3H-Purine-3,6-diamine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. It acts as an inhibitor of enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for nucleotide biosynthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent.

Comparison with Similar Compounds

    Adenine: Similar structure but lacks the amino group at position 6.

    Guanine: Contains an additional oxygen atom at position 6.

    2,6-Diaminopurine: Another purine derivative with amino groups at positions 2 and 6.

Uniqueness: 3H-Purine-3,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in nucleotide biosynthesis sets it apart from other purine derivatives.

Properties

IUPAC Name

6-imino-7H-purin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-4-3-5(9-1-8-3)11(7)2-10-4/h1-2,6H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVGLQGQWQNDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=N)N=CN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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